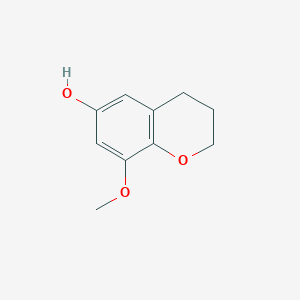8-Methoxychroman-6-ol
CAS No.:
Cat. No.: VC15992655
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12O3 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 8-methoxy-3,4-dihydro-2H-chromen-6-ol |
| Standard InChI | InChI=1S/C10H12O3/c1-12-9-6-8(11)5-7-3-2-4-13-10(7)9/h5-6,11H,2-4H2,1H3 |
| Standard InChI Key | LKFWPHXWHFWBAS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC2=C1OCCC2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
8-Methoxychroman-6-ol (CHO) consists of a chroman backbone—a fused bicyclic system comprising a benzene ring (A-ring) and a dihydropyran ring (C-ring). The hydroxyl group at C6 and methoxy group at C8 introduce polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity. The compound’s molecular weight is approximately 180.20 g/mol, analogous to fluorinated chroman-4-amine derivatives (e.g., 197.21 g/mol for (R)-6-fluoro-8-methoxychroman-4-amine) .
Stereochemical Considerations
Chroman derivatives often exhibit stereoisomerism due to substituent positioning and ring junction geometry. For example, asymmetric transfer hydrogenation using Noyori’s Ru catalyst has been employed to synthesize (R)-configured chroman-4-ones with >92% enantiomeric excess . While the stereochemistry of 8-methoxychroman-6-ol remains unconfirmed, similar methodologies could theoretically yield enantiopure forms.
Synthetic Methodologies
Core Ring Construction
The chroman backbone is typically assembled via cyclization or condensation reactions. Radical cyclization protocols, such as those developed for otteliones and halichlorine, offer a viable route. For instance, BuSnH-mediated cyclizations under CO atmosphere enable the formation of five- to seven-membered rings fused to aromatic systems . Applied to 8-methoxychroman-6-ol, this could involve cyclizing a phenolic precursor to establish the dihydropyran ring.
Functionalization and Deprotection
Physicochemical Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the C6 hydroxyl (δ 5.0–6.0 ppm, broad) and C8 methoxy (δ 3.7–3.9 ppm, singlet). Comparative analysis with 5,7,8-trimethoxychroman-4-one (δ 3.85 for C8-OCH) supports this assignment. Mass spectrometry would likely show a molecular ion peak at m/z 180.
Recent Advances and Research Directions
Synthetic Innovations
Recent work on otteliones highlights the utility of ring-closing metathesis (RCM) for constructing complex chroman systems . Applying RCM to 8-methoxychroman-6-ol precursors could streamline synthesis. Additionally, Morita-Baylis-Hillman reactions, used in halichlorine synthesis, offer routes to functionalized chroman derivatives .
Structural Analogues and SAR Studies
Structure-activity relationship (SAR) studies on 5,7,8-trioxygenated homoisoflavonoids reveal that methoxy groups enhance lipophilicity and membrane permeability . Systematic modification of 8-methoxychroman-6-ol’s substituents could optimize its pharmacokinetic profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume